molecular formula C14H23NO3 B130822 Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate CAS No. 90473-01-1

Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate

Cat. No.: B130822
CAS No.: 90473-01-1
M. Wt: 253.34 g/mol
InChI Key: XVHYGWSRXODAMH-GPCCPHFNSA-N
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Description

Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound has garnered attention for its potential biological activities due to its stereochemistry and the presence of both hydroxyl and amino groups.

Chemical Structure and Properties

The compound features an ethyl acetate group linked to a bicyclo[3.1.1]heptane framework. The stereochemistry of the bicyclic core contributes significantly to its reactivity and biological interactions.

  • Molecular Formula: C20H33NO5
  • Molecular Weight: 367.48 g/mol
  • LogP: 2.7654
  • Polar Surface Area (PSA): 85.19 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and desired stereochemistry. Such synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties.

Pharmacological Potential

Research indicates that compounds with similar bicyclic structures often exhibit various pharmacological activities:

  • Antioxidant Activity: The presence of the hydroxyl group is known to enhance antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Properties: Preliminary studies suggest that similar compounds can inhibit microbial growth, indicating potential applications in treating infections.

Understanding the interaction mechanisms involving this compound is essential for elucidating its biological effects:

  • Enzyme Inhibition: The amino group may interact with various enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding: The unique structure may facilitate binding to specific receptors in the body, influencing physiological responses.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of structurally related compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated significant free radical scavenging activity attributed to the hydroxyl functional group.

CompoundIC50 (µM)
Ethyl 2-[[(1R,2R,5R)-...30
Control (Vitamin C)15

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound demonstrated notable inhibitory effects:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL

Comparative Analysis with Similar Compounds

The following table compares Ethyl 2-[[(1R,2R,5R)-... with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 2-[[(1R,2R,5R)-...StructurePotential antioxidant and antimicrobial properties
3-PinanoneStructureSimple ketone; precursor in organic synthesis
(S)-(+)-CamphorStructureNaturally occurring; exhibits analgesic properties

Properties

IUPAC Name

ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYGWSRXODAMH-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN=C1C[C@H]2C[C@@H]([C@@]1(C)O)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452247
Record name ZINC22059003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90473-01-1
Record name ZINC22059003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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